molecular formula C5H12ClN B6307379 (S)-Pent-4-en-2-amine hydrochloride CAS No. 1416242-38-0

(S)-Pent-4-en-2-amine hydrochloride

Cat. No.: B6307379
CAS No.: 1416242-38-0
M. Wt: 121.61 g/mol
InChI Key: PBKZSPFYOORUPB-JEDNCBNOSA-N
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Description

(S)-Pent-4-en-2-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is an amine derivative with a specific stereochemistry, indicated by the (S) configuration. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pent-4-en-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-4-penten-2-ol.

    Amination: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are processed in reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-Pent-4-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or nitro derivatives.

    Reduction: Can produce simpler amines or hydrocarbons.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

(S)-Pent-4-en-2-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-Pent-4-en-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Pent-4-en-2-amine hydrochloride: The enantiomer of (S)-Pent-4-en-2-amine hydrochloride, with different stereochemistry.

    Pent-4-en-2-amine: The non-hydrochloride form, which has different solubility and stability properties.

    Other Amine Derivatives: Compounds like (S)-2-amino-4-pentenoic acid and (S)-4-amino-2-pentanol, which have similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial.

Properties

IUPAC Name

(2S)-pent-4-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZSPFYOORUPB-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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